molecular formula C10H16N2OS B13428790 (2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol

(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol

Cat. No.: B13428790
M. Wt: 212.31 g/mol
InChI Key: IAUZJDFGHSPMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is a complex organic compound that features a unique structure combining a pyrazole ring with a thiopyrano moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol typically involves multi-step organic reactions. One common approach is the cyclization of intermediate compounds, such as azidomethyl-pyrazoles, followed by functional group modifications . The reaction conditions often include the use of iodine-mediated electrophilic cyclization and subsequent cross-coupling reactions with boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the pyrazole or thiopyrano rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but studies suggest it may influence cellular processes like apoptosis and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a thiopyrano moiety sets it apart from other similar compounds, potentially offering unique reactivity and applications.

Biological Activity

(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is a complex organic compound that features a unique structural configuration combining a tetrahydrothiopyrano ring and a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H16_{16}N2_2OS, with a molecular weight of 212.31 g/mol. The structural features include:

  • Tetrahydrothiopyrano ring : Provides a unique three-dimensional conformation that may influence biological interactions.
  • Pyrazole moiety : Known for its diverse biological activities and interactions with various receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation by inhibiting specific pathways involved in inflammatory responses. The pyrazole ring's presence is often linked to interactions with cyclooxygenase (COX) enzymes and other inflammatory mediators .
  • Analgesic Properties : The compound may also possess analgesic properties, making it a candidate for pain management therapies. Studies suggest that modifications to the compound can enhance its effectiveness against pain pathways .
  • Antimicrobial Activity : While not extensively studied for this specific compound, related pyrazole derivatives have demonstrated antimicrobial properties against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key aspects include:

  • Functional Groups : The presence of hydroxymethyl and isopropyl groups can significantly affect the binding affinity to biological targets.
  • Modification Potential : Alterations to the tetrahydrothiopyrano or pyrazole components may lead to enhanced therapeutic effects or reduced side effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds with similar structures:

StudyCompoundFindings
This compoundExhibited anti-inflammatory effects in vitro.
1-MethylpyrazoleDemonstrated antimicrobial properties against gram-positive bacteria.
TetrahydrothiopheneShowed antioxidant activity in various assays.

These findings underscore the potential of this compound as a lead compound for further drug development.

Interaction Studies

Interaction studies utilizing techniques such as molecular docking and surface plasmon resonance have indicated that this compound may exhibit selective binding properties to certain receptors or enzymes involved in inflammatory and pain pathways. Preliminary data suggest promising binding affinities that could be explored for therapeutic applications .

Properties

IUPAC Name

(2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-7(2)12-10(5-13)8-6-14-4-3-9(8)11-12/h7,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUZJDFGHSPMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2CSCCC2=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.